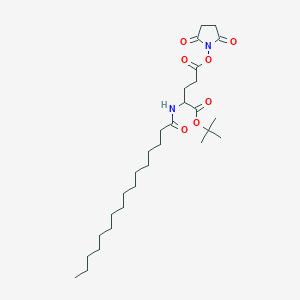

Pal-Glu(OSu)-OtBu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H50N2O7 |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(hexadecanoylamino)pentanedioate |

InChI |

InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32) |

InChI Key |

MKJFKKLCCRQPHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Principle of Action of Pal-Glu(OSu)-OtBu in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pal-Glu(OSu)-OtBu, or Nα-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, is a critical bioconjugation reagent employed to enhance the pharmacokinetic profiles of therapeutic peptides and other biomolecules. This guide elucidates the core principle of its action, which hinges on the covalent attachment of a palmitic acid moiety to a target molecule. This lipid modification facilitates non-covalent binding to serum albumin, thereby extending the in-vivo half-life of the conjugated therapeutic. The key reactive group, an N-hydroxysuccinimide (NHS) ester, selectively forms stable amide bonds with primary amines on the target molecule. This document provides a comprehensive overview of the underlying chemistry, reaction kinetics, detailed experimental protocols for both in-solution and solid-phase conjugation, and methods for the characterization of the final bioconjugate.

Core Principle of Action: NHS Ester Chemistry

The functionality of this compound is rooted in the well-established reactivity of N-hydroxysuccinimide esters towards primary amines.[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a highly stable amide bond.

The primary amine, typically the ε-amino group of a lysine residue or the N-terminal α-amino group of a peptide, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming the desired amide linkage.[1]

The Role of the Constituent Parts

-

Palmitoyl Group (Pal): A 16-carbon saturated fatty acid that serves as a hydrophobic tail, enabling the bioconjugate to non-covalently bind to circulating albumin.[3]

-

Glutamic Acid Spacer (Glu): Provides a scaffold for the attachment of the palmitoyl group and the reactive NHS ester.

-

N-Hydroxysuccinimide Ester (OSu): The amine-reactive group that facilitates the covalent conjugation to the target molecule.[3]

-

tert-Butyl Ester (OtBu): A protecting group for the γ-carboxyl group of the glutamic acid, preventing unwanted side reactions. This group is typically removed under acidic conditions during post-conjugation processing.

Quantitative Data

The efficiency and stability of the bioconjugation process are critically dependent on reaction conditions, primarily pH.

Influence of pH on NHS Ester Stability

The primary competing reaction in NHS ester chemistry is hydrolysis, where the ester reacts with water, rendering it inactive. The rate of hydrolysis is highly dependent on pH.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Table 1: The effect of pH on the half-life of NHS esters in aqueous solutions.

Stability of Palmitoyl-Peptide Linkage

The stability of the resulting palmitoylated peptide is also influenced by the buffer conditions.

| Buffer | Incubation Conditions | Stability of Palmitoyl Linkage |

| 100 mM Ammonium Bicarbonate, pH 8.0 | 37°C, 6 hours | Significant loss |

| 50 mM Tris, pH 7.4 | 37°C, 16 hours | Stable |

| 50 mM Acetic Acid, pH 4.0 | 37°C, 16 hours | Stable |

| 50 mM Tris, pH 7.4 with DTT | 37°C, 30-60 min | Accelerated loss |

| 50 mM Tris, pH 7.4 with TCEP | 37°C, 30-60 min | Stable |

Table 2: Stability of palmitoylated peptides under various buffer and reducing agent conditions.

Experimental Protocols

In-Solution Conjugation of a Peptide with this compound

This protocol describes a general procedure for the conjugation of this compound to a peptide in a solution phase.

Materials:

-

Peptide with a primary amine (e.g., containing a lysine residue)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

-

Purification system (e.g., Reverse-Phase HPLC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-20 mg/mL).

-

Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution with gentle stirring.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical HPLC-MS.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Purify the palmitoylated peptide from excess reagents and by-products using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Solid-Phase Conjugation of a Peptide with this compound

This protocol outlines the on-resin acylation of a peptide during solid-phase peptide synthesis (SPPS).

Materials:

-

Peptide-resin with a deprotected primary amine (e.g., the side chain of a lysine residue)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Washing Solvents: DCM, DMF

-

Cleavage Cocktail (e.g., TFA/TIS/H2O)

-

Ninhydrin test solutions

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM or DMF.

-

Deprotection of the Target Amine: Selectively deprotect the target primary amine on the resin (e.g., removal of an Alloc or Mtt protecting group from a lysine side chain). Confirm deprotection with a positive ninhydrin test.

-

Acylation Reaction:

-

Dissolve this compound (3 equivalents relative to the resin loading) and DIPEA (6 equivalents) in DCM or DMF.

-

Add the acylation solution to the peptide-resin.

-

Agitate the mixture at room temperature for 4-16 hours.

-

-

Monitoring the Reaction: Monitor the completion of the reaction using the ninhydrin test (a negative result indicates completion).

-

Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and by-products.

-

Further Synthesis (if applicable): Continue with the SPPS for the addition of subsequent amino acids.

-

Cleavage and Deprotection: Cleave the palmitoylated peptide from the resin and remove side-chain protecting groups (including the OtBu group) using an appropriate cleavage cocktail.

-

Purification and Characterization: Precipitate the crude peptide in cold ether, and then purify and characterize it as described in the in-solution protocol.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action in bioconjugation.

Experimental Workflow: In-Solution Conjugation

Caption: Workflow for in-solution peptide conjugation.

Experimental Workflow: Solid-Phase Conjugation

Caption: Workflow for solid-phase peptide conjugation.

References

The Pivotal Role of the Glutamic Acid Linker in Pal-Glu(OSu)-OtBu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pal-Glu(OSu)-OtBu serves as a critical building block in the synthesis of acylated peptides, most notably the glucagon-like peptide-1 (GLP-1) receptor agonist, Liraglutide. This technical guide delves into the multifaceted role of the glutamic acid (Glu) component within this linker. It functions not merely as a spacer but as a crucial element that influences the pharmacokinetic and pharmacodynamic properties of the final drug product. Through an examination of its chemical properties, synthesis, and conjugation, this document elucidates the indispensable contribution of the glutamic acid linker to the therapeutic efficacy of fatty acid-acylated peptides.

Introduction: The Chemical Architecture of this compound

This compound is a heterobifunctional linker designed for the covalent attachment of a palmitoyl fatty acid moiety to a primary amine on a target molecule, typically a peptide. Its structure is meticulously designed for a multi-step synthetic strategy.

-

Palmitoyl (Pal) Group: A 16-carbon saturated fatty acid, this lipophilic tail is the key to extending the in vivo half-life of the conjugated peptide through its non-covalent binding to serum albumin.

-

Glutamic Acid (Glu) Scaffold: This amino acid serves as the central component of the linker. The palmitic acid is attached to the N-terminus of the glutamic acid. The glutamic acid provides a defined spatial separation between the fatty acid and the peptide it modifies.[1]

-

N-Hydroxysuccinimide (OSu) Ester: The alpha-carboxyl group of the glutamic acid is activated as an OSu ester. This group is highly reactive towards primary amines, such as the ε-amino group of a lysine residue on a peptide, forming a stable amide bond.

-

tert-Butyl (OtBu) Ester: The gamma-carboxyl group of the glutamic acid is protected by a tert-butyl ester. This protecting group is stable under the conditions of peptide synthesis and conjugation but can be removed during the final cleavage and deprotection of the peptide from the solid support.

The Functional Significance of the Glutamic Acid Linker

The inclusion of the glutamic acid spacer is a deliberate design choice that imparts several crucial advantages to the final acylated peptide, as exemplified by Liraglutide.

Spatial Separation and Receptor Interaction

The glutamic acid linker provides a defined distance between the bulky palmitoyl group and the peptide backbone. This spacing is critical to ensure that the fatty acid, while facilitating albumin binding, does not sterically hinder the peptide's ability to bind to its target receptor.[2] Studies on Liraglutide analogues have shown that the nature and length of the spacer are important for maintaining high receptor potency.[2] While various linkers have been investigated, the γ-glutamyl spacer has been shown to be highly effective.[1]

Enhancing Solubility and Preventing Aggregation

The glutamic acid component can contribute to the overall solubility of the linker and the acylated peptide during synthesis and purification. While the palmitoyl group is highly hydrophobic, the glutamic acid provides a more polar character.

Contribution to Pharmacokinetics: The Half-Life Extension Mechanism

The primary role of the entire palmitoyl-glutamic acid moiety is to extend the circulating half-life of the peptide drug. Native GLP-1 has a very short half-life of only a few minutes due to rapid degradation by dipeptidyl peptidase-4 (DPP-IV) and renal clearance.[3] The addition of the fatty acid via the glutamic acid linker enables the peptide to reversibly bind to serum albumin, the most abundant protein in the blood. This binding has two major consequences:

-

Protection from Degradation: While bound to albumin, the acylated peptide is shielded from degradation by enzymes like DPP-IV.

-

Reduced Renal Clearance: The large size of the albumin-peptide complex prevents it from being rapidly filtered by the kidneys.

This mechanism of protraction dramatically increases the half-life of Liraglutide to approximately 13 hours, allowing for once-daily administration.

Quantitative Impact of the Glutamic Acid Linker

The contribution of the glutamic acid linker to the biological activity of an acylated peptide has been quantitatively assessed. A study comparing Liraglutide with a variant lacking the gamma-glutamyl linker (Lira-γGlu) revealed important insights.

| Parameter | GLP-1 | Lira-γGlu (without linker) | Liraglutide (with linker) |

| cAMP Production EC50 (nM) | 3.81 ± 0.80 | 0.15 ± 0.11 | 0.16 ± 0.11 |

| In vivo Glucose Lowering (4h post-dose) | - | Significant | Significant |

| In vivo Glucose Lowering (8h post-dose) | - | Significant | Significant |

| Change in Food Intake (14 days) | - | Significant Decrease | Significant Decrease |

| Change in Plasma Glucose (14 days) | - | Significant Decrease | Significant Decrease |

| Change in Plasma Insulin (14 days) | - | Significant Increase | Significant Increase |

| Improvement in Glucose Tolerance (14 days) | - | Marked Improvement | Marked Improvement |

| Improvement in Insulin Sensitivity (14 days) | - | Marked Improvement | Marked Improvement |

| Increase in Pancreatic Insulin Content (14 days) | - | Significant Increase | Significant Increase |

Data summarized from a comparative study.

The data indicates that while the functional characteristics of Liraglutide and its analogue without the glutamic acid linker are almost indistinguishable in terms of in vitro potency and in vivo efficacy in the studied models, the linker is considered important for optimizing the overall properties of the molecule, including providing an optimal distance for albumin binding without compromising receptor interaction.

Experimental Protocols and Methodologies

The synthesis of an acylated peptide like Liraglutide involves a multi-step process, including the synthesis of the this compound linker, solid-phase peptide synthesis (SPPS) of the peptide backbone, on-resin acylation, and subsequent cleavage, deprotection, and purification.

Synthesis of this compound

A general procedure for the synthesis of this compound involves a two-step process:

-

N-acylation of Glutamic Acid: Palmitic acid is coupled to the N-terminus of L-glutamic acid γ-tert-butyl ester (H-Glu-OtBu). This is typically achieved using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in an appropriate organic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation of the α-Carboxyl Group: The resulting Pal-Glu-OtBu is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent (e.g., DIC) to form the active OSu ester, yielding this compound. The product is typically purified by recrystallization.

Solid-Phase Peptide Synthesis (SPPS) and On-Resin Acylation

The peptide backbone is synthesized on a solid support (resin) using standard Fmoc-based chemistry. The lysine residue that will be acylated is protected with an orthogonal protecting group, such as ivDde or Alloc, which can be selectively removed without cleaving the peptide from the resin or removing other side-chain protecting groups.

A representative workflow for on-resin acylation is as follows:

-

Peptide Synthesis: The peptide is synthesized on a solid support (e.g., Wang resin) using an automated peptide synthesizer.

-

Selective Deprotection: The orthogonal protecting group on the target lysine residue is selectively removed. For example, an ivDde group can be removed by treatment with a solution of hydrazine in DMF.

-

Acylation: The resin-bound peptide with the deprotected lysine is then reacted with a solution of this compound in a suitable solvent, often in the presence of a base like diisopropylethylamine (DIEA), to facilitate the coupling.

-

Washing: The resin is thoroughly washed to remove excess reagents.

-

Cleavage and Global Deprotection: The acylated peptide is cleaved from the resin, and all remaining side-chain protecting groups (including the OtBu on the glutamic acid linker) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Purification of the Acylated Peptide

The crude acylated peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Stationary Phase: A C18 silica-based column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of an ion-pairing agent like TFA (typically 0.1%), is used to elute the peptide.

-

Detection: The peptide is detected by UV absorbance, typically at 214 or 280 nm.

-

Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of GLP-1 Receptor Agonists

Liraglutide, and other GLP-1 receptor agonists, exert their therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor. This initiates a cascade of intracellular signaling events.

Caption: GLP-1 Receptor Signaling Cascade.

Experimental Workflow: Synthesis and Purification of an Acylated Peptide

The overall process from peptide synthesis to the purified product can be visualized as a sequential workflow.

Caption: Acylated Peptide Synthesis Workflow.

Conclusion

The glutamic acid linker in this compound is a testament to the sophisticated chemical engineering involved in modern drug design. It is far more than an inert spacer; it is a functionally critical component that directly contributes to the desired pharmacokinetic profile of acylated peptides like Liraglutide. By providing a strategic attachment point for a fatty acid and ensuring proper spatial orientation, the glutamic acid linker enables the resulting conjugate to leverage the body's own transport proteins to achieve a prolonged therapeutic effect. Understanding the role of this linker is essential for researchers and scientists working on the development of next-generation peptide therapeutics with enhanced stability and duration of action.

References

- 1. Lipidization as a tool toward peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NHS Ester Chemistry for Peptide Lipidation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry as a pivotal tool for the lipidation of peptides. Lipidation, the covalent attachment of lipid moieties to peptides, is a powerful strategy to enhance the therapeutic properties of peptide-based drugs by improving their pharmacokinetic and pharmacodynamic profiles. This document delves into the core principles of NHS ester chemistry, detailed experimental protocols, and the critical role of lipidated peptides in modulating cellular signaling pathways.

Core Principles of NHS Ester Chemistry for Peptide Lipidation

N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely employed for the acylation of primary amino groups in biomolecules, including the N-terminal α-amino group and the ε-amino group of lysine residues within peptides. The reaction results in the formation of a stable and irreversible amide bond.[]

The fundamental reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This process forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide as a leaving group and forming the desired amide linkage.[] A critical competing reaction is the hydrolysis of the NHS ester by water, which leads to the formation of an unreactive carboxylic acid and reduces the overall efficiency of the lipidation reaction.[2]

Key Reaction Parameters:

-

pH: The pH of the reaction medium is the most critical factor. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[][2] At lower pH values, the primary amines are protonated and thus non-nucleophilic, inhibiting the reaction. Conversely, at higher pH, the rate of NHS ester hydrolysis increases significantly, reducing the yield of the desired lipidated peptide.

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the peptide for reaction with the NHS ester. Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are commonly used.

-

Solvent: Many lipid-NHS esters are not readily soluble in aqueous buffers due to their hydrophobic nature. Therefore, a water-miscible organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often required to dissolve the lipid-NHS ester before its addition to the aqueous peptide solution. It is crucial to use high-purity, amine-free DMF to prevent side reactions.

Data Presentation: Factors Influencing Peptide Lipidation

While precise, comprehensive quantitative data comparing various lipids and peptides is sparse in publicly available literature, the following table summarizes the key qualitative and semi-quantitative relationships influencing the efficiency of peptide lipidation using NHS esters.

| Factor | Observation/Trend | Implication for Protocol Design |

| Lipid Chain Length | Longer acyl chains (>C8) enhance the hydrophobic interactions with the peptide. Increased chain length can also lead to a higher tendency for self-assembly and aggregation, potentially reducing the reaction efficiency in aqueous media. | For longer lipid chains, the use of organic co-solvents becomes more critical. Optimization of the solvent system is necessary to maintain the solubility of both the lipid-NHS ester and the peptide. |

| Peptide Sequence | The presence of multiple lysine residues can lead to heterogeneous products with lipidation at different sites. The accessibility of the N-terminal amine and lysine side chains also influences reactivity. | Site-specific lipidation may require peptide design to have a single reactive amine or the use of protecting groups for other amines. |

| Molar Ratio of Reactants | A molar excess of the lipid-NHS ester is generally used to drive the reaction towards completion and achieve a higher yield of the lipidated peptide. A common starting point is a 10 to 20-fold molar excess of the NHS ester. | The optimal molar ratio should be determined empirically for each specific peptide and lipid combination to maximize the yield of the desired mono-lipidated product and minimize multiple lipidations or side reactions. |

| Reaction Time and Temperature | NHS ester reactions are typically rapid, often reaching completion within 30-120 minutes at room temperature or 4°C. Longer reaction times can increase the extent of hydrolysis. | The reaction progress should be monitored (e.g., by HPLC or mass spectrometry) to determine the optimal reaction time. |

Experimental Protocols

Synthesis of a Palmitoylated Peptide via NHS Ester Chemistry

This protocol provides a general method for the N-terminal palmitoylation of a peptide.

Materials:

-

Peptide with a free N-terminal amine

-

Palmitic acid NHS ester

-

Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

-

Anhydrous, amine-free DMF or DMSO

-

Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 7.4)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Peptide Preparation: Dissolve the peptide in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Lipid-NHS Ester Preparation: Immediately before use, dissolve the palmitic acid NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

-

Lipidation Reaction: Add a 10 to 20-fold molar excess of the palmitic acid NHS ester stock solution to the peptide solution with gentle vortexing. The final concentration of the organic co-solvent should ideally not exceed 10% (v/v) to maintain the stability of the peptide.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 50-100 mM.

-

Purification: Purify the lipidated peptide from unreacted peptide, excess lipid-NHS ester, and reaction byproducts using RP-HPLC. A C18 or C8 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Due to the increased hydrophobicity of the lipidated peptide, a shallower gradient may be required for optimal separation.

-

Characterization: Confirm the identity and purity of the lipidated peptide by mass spectrometry. The expected mass increase corresponds to the mass of the palmitoyl group minus the mass of a hydrogen atom. Tandem mass spectrometry (MS/MS) can be used to confirm the site of lipidation.

Purification and Characterization of Lipidated Peptides

The increased hydrophobicity of lipidated peptides presents unique challenges for purification and analysis.

Purification by RP-HPLC:

-

Column Choice: C18 or C8 columns are generally suitable. For very hydrophobic lipidated peptides, a C4 column might be more appropriate.

-

Mobile Phases: A common mobile phase system is 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is used. Due to the strong retention of lipidated peptides on the reversed-phase column, the gradient may need to be adjusted to a shallower slope or start at a higher initial percentage of Solvent B compared to the unmodified peptide.

-

Detection: The peptide backbone allows for UV detection, typically at 214 or 220 nm.

Characterization by Mass Spectrometry:

-

Confirmation of Lipidation: The molecular weight of the purified product is determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful addition of the lipid moiety.

-

Localization of Lipidation Site: Tandem mass spectrometry (MS/MS) is used to fragment the lipidated peptide. Analysis of the fragment ions allows for the precise localization of the lipid modification to either the N-terminus or a specific lysine residue. For instance, in collision-induced dissociation (CID), peptides containing a palmitoylated cysteine can show neutral losses of 238 Da (C16H30O) and 272 Da (C16H32OS).

Mandatory Visualizations

Chemical Reaction and Experimental Workflow

Signaling Pathways Involving Lipidated Peptides

Lipidated peptides play crucial roles in various signaling pathways by mediating protein-protein and protein-membrane interactions. The Hedgehog and Wnt signaling pathways are prominent examples where protein lipidation is essential for proper signal transduction.

Hedgehog Signaling Pathway:

The Hedgehog (Hh) signaling proteins are dually lipidated with cholesterol at the C-terminus and palmitate at the N-terminus. This N-terminal palmitoylation is critical for the full signaling activity of Hh proteins. The lipid modifications are thought to be important for the secretion, transport, and receptor binding of Hh proteins.

Wnt Signaling Pathway:

Wnt proteins are secreted glycoproteins that are post-translationally modified with a lipid, typically palmitoleic acid, on a conserved serine residue. This lipidation is essential for their secretion and interaction with the Frizzled (Fz) family of receptors, thereby initiating the Wnt signaling cascade.

Conclusion

NHS ester chemistry provides a robust and versatile method for the lipidation of peptides. By understanding the core chemical principles and carefully controlling reaction conditions, researchers can efficiently synthesize lipidated peptides for a wide range of applications in drug development and the study of cellular signaling. The increased hydrophobicity of lipidated peptides necessitates specialized purification and characterization techniques, for which RP-HPLC and mass spectrometry are indispensable tools. The ability to generate well-defined lipidated peptides opens up exciting avenues for modulating their therapeutic efficacy and for dissecting the intricate roles of lipid modifications in complex biological processes.

References

Pal-Glu(OSu)-OtBu: A Technical Guide to its Role as a Liraglutide Side Chain Precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pal-Glu(OSu)-OtBu, a critical precursor in the synthesis of the glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide. This document details the chemical properties, synthesis, and purification of this compound, as well as its application in the solid-phase peptide synthesis (SPPS) of liraglutide. Experimental protocols and quantitative data are presented to support research and development in this field.

Introduction: The Significance of this compound in Liraglutide's Mechanism of Action

Liraglutide is a long-acting analogue of human GLP-1, a key incretin hormone that regulates glucose homeostasis. Its protracted therapeutic action is achieved through the attachment of a C16 fatty acid (palmitic acid) to the lysine residue at position 26 of the peptide backbone, facilitated by a glutamic acid spacer. This lipophilic side chain promotes binding to serum albumin, thereby extending the in vivo half-life of the drug.[1]

This compound, or Nε-Palmitoyl-L-glutamic Acid γ-Succinimidyl-α-tert-butyl Ester, is the activated form of this side chain, designed for efficient and specific conjugation to the ε-amino group of the lysine residue during peptide synthesis. The N-hydroxysuccinimide (OSu) ester provides a highly reactive group for amine acylation, while the tert-butyl (OtBu) ester protects the α-carboxyl group of the glutamic acid, preventing unwanted side reactions.[2][3]

Chemical and Physical Properties

This compound is a white crystalline powder with well-defined chemical and physical properties crucial for its use in pharmaceutical manufacturing.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 204521-63-1 | |

| Molecular Formula | C29H50N2O7 | |

| Molecular Weight | 538.72 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 86.0 to 90.0 °C | |

| Purity | ≥98% (HPLC) | |

| Storage Conditions | Store at -20±5℃, keep dry and under inert atmosphere. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the activation of palmitic acid. The following protocols are based on methodologies described in the scientific literature and patent documents.

Synthesis of Intermediates

The synthesis of the final product involves two key intermediates: Palmitoyl-OSu and Palmitoyl-Glu-OtBu.

| Step | Intermediate | Starting Materials | Yield | Purity (HPLC) | Reference(s) |

| 1 | Palmitoyl-OSu | Palmitic acid, N-hydroxysuccinimide (HOSU), N,N'-diisopropylcarbodiimide (DIC) | 88% | 98.4% | |

| 2 | Palmitoyl-Glu-OtBu | Palmitoyl-OSu, L-glutamic acid-1-tert-butyl ester, N,N'-diisopropylethylamine (DIPEA) | 93% | 98.6% |

Experimental Protocols

-

Reaction Setup: To a solution of 150 g (0.58 mol) of palmitic acid in 750 mL of dichloromethane, add 67 g (0.58 mol) of N-hydroxysuccinimide.

-

Coupling Reaction: Add 73.2 g (0.58 mol) of N,N'-diisopropylcarbodiimide (DIC) dropwise to the mixture.

-

Reaction Conditions: Maintain the reaction at room temperature (20-30°C) for 4 hours.

-

Work-up: Filter the reaction mixture and concentrate the filtrate to dryness under reduced pressure.

-

Purification: Recrystallize the resulting solid from 900 mL of absolute ethanol. Filter and dry the product to obtain Palmitoyl-OSu as a white solid.

-

Reaction Setup: Dissolve 160 g (0.45 mol) of Palmitoyl-OSu activated ester in 1.6 L of dichloromethane. Add 138 g (0.68 mol) of L-glutamic acid-1-tert-butyl ester and 87.7 g (0.68 mol) of N,N'-diisopropylethylamine (DIPEA).

-

Reaction Conditions: Keep the reaction at room temperature (20-30°C) for 3.5 hours.

-

Work-up: Wash the reaction solution twice with 1.6 L of 10% potassium hydrogen sulfate aqueous solution, followed by one wash with 1.6 L of water. Separate the organic phase and concentrate to dryness.

-

Purification: Recrystallize the residue from 1.28 L of ethyl acetate. Filter and dry to yield Palmitoyl-Glu-OtBu.

-

Reaction Setup: Dissolve 140 g (0.32 mol) of Palmitoyl-Glu-OtBu and 36.4 g (0.32 mol) of N-hydroxysuccinimide in 1.4 L of dichloromethane.

-

Coupling Reaction: Add 40.1 g (0.32 mol) of N,N'-diisopropylcarbodiimide (DIC) dropwise.

-

Reaction Conditions: Maintain the reaction at room temperature (20-30°C) for 4 hours.

-

Work-up: Filter the reaction mixture. Wash the filtrate twice with 1.4 L of a 10% aqueous acid solution (e.g., citric acid, acetic acid, or fumaric acid) and then once with 1.4 L of water. Separate the organic phase and concentrate to dryness.

-

Purification: Recrystallize the crude product twice from a suitable solvent system to obtain high-purity this compound.

Purification by Recrystallization

The purity of the final this compound product is critical for its use in peptide synthesis. Recrystallization is a common and effective method for purification. Various solvent systems can be employed, leading to different purity levels.

| Recrystallization Solvent(s) | Yield | Purity (HPLC) | Reference |

| Anhydrous Methanol | 85% | 98.46% | |

| n-Propanol | 87% | 97.28% | |

| Absolute Ethanol | 86% | 96.66% | |

| n-Butanol | 90% | 95.37% | |

| Petroleum Ether and Absolute Ethanol | 85% | 95.91% | |

| Absolute Ethanol (after fumaric acid wash) | 88% | 99.41% |

Characterization Data

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR & ¹³C NMR | Structural elucidation and confirmation. | Signals corresponding to the palmitoyl chain, glutamic acid backbone, tert-butyl ester, and succinimidyl ester moieties. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of 538.72 g/mol . |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity, with minimal impurity peaks. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for amide, ester, and imide functional groups. |

Application in Liraglutide Synthesis: Experimental Workflow

The conjugation of this compound to the liraglutide peptide backbone is typically performed using solid-phase peptide synthesis (SPPS).

Experimental Protocol for Side Chain Conjugation

-

Resin Preparation: The liraglutide peptide, with the lysine at position 26 protected with an orthogonal protecting group (e.g., Alloc), is assembled on a solid support resin.

-

Selective Deprotection: The Alloc group on the lysine side chain is selectively removed. This is typically achieved by treating the resin with a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane in dichloromethane (DCM).

-

Washing: The resin is thoroughly washed with DCM and DMF to remove the deprotection reagents and byproducts.

-

Coupling Reaction: The deprotected resin is then treated with a solution of this compound (typically 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (typically 6-10 equivalents) in a suitable solvent like DCM or DMF.

-

Reaction Conditions: The coupling reaction is allowed to proceed for an extended period, for instance, 16 hours at room temperature, to ensure complete acylation of the lysine side chain.

-

Final Steps: Following the side chain conjugation, the N-terminal Fmoc group of the last amino acid is removed, and the fully assembled, side-chain-modified peptide is cleaved from the resin and globally deprotected. The crude liraglutide is then purified by preparative reverse-phase HPLC.

Visualizing the Synthesis and Mechanism

Synthesis Workflow of this compound

Experimental Workflow for Liraglutide Side Chain Conjugation

Liraglutide Signaling Pathway

Liraglutide exerts its therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor. This initiates a cascade of intracellular signaling events.

Conclusion

This compound is an indispensable reagent in the chemical synthesis of liraglutide, enabling the introduction of the fatty acid side chain that is fundamental to the drug's extended duration of action. A thorough understanding of its synthesis, purification, and reactivity is paramount for the efficient and scalable production of this important therapeutic agent. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of peptide drug development.

References

- 1. WO2020182227A1 - Preparation method for high purity liraglutide side chain - Google Patents [patents.google.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]

- 4. Cas 204521-63-1,Nε-PalMitoyl-L-glutaMic Acid γ-SucciniMidyl-α-tert-butyl Ester | lookchem [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

The Strategic Role of the Tert-Butyl Protecting Group in Pal-Glu(OSu)-OtBu for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pal-Glu(OSu)-OtBu is a specialized chemical reagent meticulously designed for the site-specific lipidation of peptides and other biomolecules. This trifunctional molecule incorporates a palmitoyl (Pal) lipid tail for modulating pharmacokinetic properties, an N-hydroxysuccinimide (OSu) ester for amine-reactive conjugation, and a crucial tert-butyl (OtBu) ester protecting group. The strategic inclusion of the OtBu group is central to the reagent's functionality, enabling a controlled, multi-step conjugation and deprotection strategy. This guide provides a detailed examination of the OtBu group's function, supported by experimental data and protocols relevant to its application in pharmaceutical and biochemical research.

The core utility of this compound lies in its ability to attach a palmitic acid moiety to a primary amine on a target molecule, such as the ε-amine of a lysine residue in a peptide. This lipidation is a key strategy for extending the in-vivo half-life of therapeutic peptides by promoting binding to serum albumin. The successful and specific execution of this conjugation hinges on the precise control offered by the OtBu protecting group.

The Orthogonal Function of the OtBu Protecting Group

In the context of this compound, the tert-butyl (OtBu) group serves as a temporary protecting group for the γ-carboxyl group of the glutamic acid scaffold. Its primary function is to render this carboxyl group chemically inert during the conjugation step, thereby preventing unwanted side reactions. This protective role is critical for two main reasons:

-

Preventing Intramolecular and Intermolecular Reactions: Without the OtBu group, the free γ-carboxyl group of the glutamic acid could compete with the activated α-carboxyl (OSu ester), leading to oligomerization of the reagent or the formation of undesired branched structures on the target molecule.

-

Ensuring Orthogonality: The OtBu group is classified as an acid-labile protecting group. This property is fundamental to the widely-used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The OtBu group is stable under the basic conditions used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain (e.g., piperidine in DMF). However, it is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the solid support and removing other acid-labile side-chain protecting groups. This orthogonality ensures that the γ-carboxyl group remains protected throughout the peptide synthesis and conjugation, and is only revealed during the final deprotection step.

The following diagram illustrates the chemical structure of this compound, highlighting its key functional components.

Data Presentation

The application of this compound is most prominently documented in the solid-phase synthesis of liraglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. The following tables summarize quantitative data from representative synthetic protocols.

| Parameter | Value | Reference |

| Reagent | This compound | [1][2] |

| Molar Excess (vs. resin capacity) | 3 - 5 equivalents | [1][2] |

| Base | Diisopropylethylamine (DIEA) | [1] |

| Base Molar Excess | 6 - 10 equivalents | |

| Solvent | Dichloromethane (DCM) | |

| Reaction Time | 16 hours | |

| Reaction Monitoring | Ninhydrin test for completion |

| Parameter | Value | Reference |

| Cleavage & Deprotection Reagent | Trifluoroacetic acid (TFA) | |

| Scavengers | Water (H₂O), Triisopropylsilane (TIS) | |

| Reagent Composition | TFA/H₂O/TIS (94:3:3 v/v/v) | |

| Reaction Time | 2.5 - 4 hours | |

| Crude Product Yield | 80.5% | |

| Final Yield (after purification) | 52.7% - 69% | |

| Final Purity (HPLC) | >99% |

Experimental Protocols

Protocol 1: Acylation of Resin-Bound Peptide with this compound

This protocol is adapted from methodologies for the solid-phase synthesis of liraglutide. It assumes the peptide has been synthesized on a solid support, and the lysine residue intended for acylation has had its side-chain protecting group (e.g., Alloc) selectively removed.

-

Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) (10 mL per gram of resin) for 30 minutes.

-

Reagent Solution Preparation: In a separate vessel, dissolve this compound (5 equivalents relative to the resin's functional capacity) and diisopropylethylamine (DIEA) (10 equivalents) in DCM.

-

Coupling Reaction: Drain the DCM from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 16 hours.

-

Monitoring: To monitor the reaction progress, take a small sample of the resin beads, wash them thoroughly with DCM and DMF, and perform a ninhydrin test. A negative ninhydrin test (beads remain colorless) indicates the complete acylation of the primary amine.

-

Washing: Upon completion, drain the reaction mixture and wash the resin extensively with DCM (3x), DMF (3x), and finally with DCM (3x) to remove any unreacted reagents and byproducts. The resin is now ready for the continuation of peptide synthesis or for final cleavage and deprotection.

Protocol 2: Global Deprotection and Cleavage from Resin

This protocol describes the final step where the peptide is cleaved from the solid support, and all acid-labile protecting groups, including the OtBu group, are removed simultaneously.

-

Resin Preparation: Wash the fully synthesized and acylated peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / Water (H₂O) / Triisopropylsilane (TIS) in a 94:3:3 volumetric ratio. Prepare this solution fresh before use.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2.5 to 4 hours. The cleavage of the OtBu group generates a tert-butyl cation, which is scavenged by TIS to prevent re-attachment to sensitive residues like tryptophan.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry it under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

The following diagrams illustrate the key chemical pathways and the overall workflow involving this compound.

References

Exploring the Albumin-Binding Properties of Palmitoylated Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reversible binding of palmitoylated peptides to serum albumin, the most abundant protein in plasma, represents a cornerstone strategy for extending the circulating half-life of peptide-based therapeutics. This in-depth technical guide explores the core principles of this interaction, providing quantitative data, detailed experimental protocols, and visualizations of the underlying processes to aid researchers in the design and evaluation of long-acting biotherapeutics.

The Significance of Albumin Binding

Peptides, despite their high specificity and potency, often suffer from rapid renal clearance due to their small size.[1][2] Covalent attachment of a palmitoyl group, a 16-carbon saturated fatty acid, confers a high binding affinity for albumin.[3][4] This non-covalent interaction effectively increases the hydrodynamic radius of the peptide, preventing its filtration by the kidneys and prolonging its systemic exposure from minutes to hours or even days.[1] This extended half-life is critical for reducing dosing frequency and improving patient compliance for a wide range of therapeutic peptides.

Quantitative Analysis of Albumin-Peptide Interactions

The affinity of a palmitoylated peptide for albumin is a key determinant of its pharmacokinetic profile. This binding is typically characterized by the equilibrium dissociation constant (Kd), with lower Kd values indicating a stronger interaction. The length of the fatty acid chain significantly influences this affinity, with longer chains generally leading to stronger binding.

Below are tables summarizing the binding affinities of various fatty acid-modified peptides and proteins to serum albumin, as determined by different biophysical techniques.

Table 1: Binding Affinities of Acylated Peptides to Human Serum Albumin (HSA)

| Peptide/Protein | Acylation | Technique | Binding Affinity (Kd) | Reference |

| Heptapeptide (F)-SSSKSSS-NH₂ | Myristic acid | Fluorescence Polarization | 1.9 ± 0.2 µM | |

| Heptapeptide (F)-SSSKSSS-NH₂ | Palmitic acid | Fluorescence Polarization | 1.08 ± 0.12 µM | |

| Heptapeptide (F)-SSSKSSS-NH₂ | Stearic acid | Fluorescence Polarization | 1.48 ± 0.15 µM | |

| Evolved Heptapeptide (F)-EYEKpalmEYE | Palmitic acid | Fluorescence Polarization | 39 nM | |

| Insulin Detemir | Myristic acid | Not Specified | 4.2 µM | |

| SA21 (Ac-RLIEDICLPRWGCLWEDD-NH₂) | - | Surface Plasmon Resonance | 467 ± 47 nM |

Table 2: Species-Dependent Albumin Binding of Acylated Peptides

| Peptide/Tag | Species | Technique | Binding Affinity (Kd) | Reference |

| Evolved Heptapeptide Tag | Rat | Fluorescence Polarization | 220 ± 30 nM | |

| Evolved Heptapeptide Tag | Rabbit | Fluorescence Polarization | 320 ± 40 nM | |

| SA21 | Rat | Surface Plasmon Resonance | 266 ± 8 nM | |

| SA21 | Rabbit | Surface Plasmon Resonance | 320 ± 22 nM |

Experimental Protocols for Measuring Albumin Binding

Accurate determination of binding affinity is crucial for the development of palmitoylated peptide drugs. Several biophysical techniques are commonly employed for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of peptide-albumin binding.

Experimental Workflow:

Detailed Methodology:

-

Immobilization: Human serum albumin (the ligand) is typically immobilized on a sensor chip surface. Amine coupling is a common method for this purpose.

-

Analyte Injection: A solution containing the palmitoylated peptide (the analyte) is flowed over the sensor surface, allowing for association with the immobilized albumin.

-

Dissociation: A buffer solution is then flowed over the surface to monitor the dissociation of the peptide-albumin complex.

-

Data Analysis: The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is recorded in real-time as a sensorgram. By fitting these data to a suitable binding model, the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd) can be determined.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of Kd), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A solution of albumin is placed in the sample cell of the calorimeter, and a solution of the palmitoylated peptide is loaded into an injection syringe.

-

Titration: Small aliquots of the peptide solution are sequentially injected into the albumin solution.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis: The data are plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is a sensitive method for determining binding affinities and is well-suited for high-throughput screening.

Experimental Workflow:

References

- 1. Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Binding Mechanism of Acylated Peptides to Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Pal-Glu(OSu)-OtBu: A Technical Guide to its Application in Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pal-Glu(OSu)-OtBu, chemically known as N-Palmitoyl-L-glutamic acid α-tert-butyl ester γ-succinimidyl ester, is a critical reagent in the development of long-acting peptide therapeutics for metabolic diseases.[1] This lipophilic albumin-binding conjugation reagent is instrumental in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, such as liraglutide and semaglutide, which are cornerstone therapies for type 2 diabetes and obesity.[2][3] The core function of this compound is to covalently attach a palmitic acid (C16) moiety to a peptide via a glutamic acid spacer.[4] This modification, known as acylation or lipidation, enhances the therapeutic potential of peptides by significantly extending their plasma half-life.[4] This is achieved through the reversible binding of the fatty acid chain to serum albumin, the most abundant protein in plasma, which acts as a circulating reservoir for the drug, protecting it from rapid renal clearance and enzymatic degradation. This technical guide provides an in-depth overview of the applications of this compound in metabolic disease research, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: The Role of Acylation

The primary mechanism by which this compound enhances the therapeutic efficacy of peptides is through the prolongation of their pharmacokinetic profile. Native peptides, such as GLP-1, have a very short half-life in circulation, often only a few minutes, due to rapid degradation by enzymes like dipeptidyl peptidase-IV (DPP-IV) and renal clearance.

The introduction of the palmitoyl group via the this compound linker facilitates high-affinity binding to serum albumin. This non-covalent interaction sequesters the acylated peptide in the bloodstream, reducing its availability for degradation and filtration by the kidneys. The slow dissociation from albumin allows for a sustained release of the active peptide, maintaining therapeutic concentrations over an extended period and enabling less frequent dosing regimens (e.g., once-daily or once-weekly).

Beyond extending half-life, acylation can also influence the pharmacodynamic properties of the peptide. The lipid moiety can impact receptor binding affinity and signaling. Agonist binding can trigger palmitoylation of the GLP-1 receptor itself, which may influence its localization in the plasma membrane and subsequent signaling cascades.

Quantitative Data

The modification of peptides with this compound or similar fatty acid moieties leads to significant and measurable changes in their pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data comparing native peptides to their acylated counterparts.

| Parameter | Native GLP-1 | Liraglutide (Palmitoylated GLP-1 Analog) | Fold Change | Reference(s) |

| Plasma Half-life (t½) | ~2 minutes | ~13 hours | >300-fold increase | |

| Receptor Binding Affinity (IC50) | 0.78 nM | 0.45 - 2.8 nM (for similar analogs) | Comparable |

Table 1: Pharmacokinetic and Receptor Binding Comparison. This table illustrates the dramatic increase in plasma half-life achieved through palmitoylation, while maintaining high receptor binding affinity.

| GLP-1 Receptor Agonist | Dosing Frequency | Mean Plasma Concentration (Steady State) | Reference(s) |

| Exenatide (non-acylated) | Twice-daily | Not Applicable (peak and trough) | |

| Liraglutide (acylated) | Once-daily | Maintained over 24 hours | |

| Semaglutide (acylated) | Once-weekly | Maintained over 7 days |

Table 2: Dosing Frequency and Plasma Concentration of GLP-1 Receptor Agonists. This table highlights how the extended half-life imparted by acylation translates to more convenient dosing schedules for patients.

| Assay Condition | Liraglutide EC50 (pM) | Semaglutide EC50 (pM) | Reference(s) |

| 0.1% Bovine Serum Albumin (BSA) | Lower EC50 | Higher EC50 | |

| 0.1% Ovalbumin (OVA) | Higher EC50 | Lower EC50 |

Table 3: In Vitro Potency (EC50) in the Presence of Different Albumins. This table shows that the in vitro potency of acylated GLP-1 analogs can be influenced by the type of albumin present in the assay, suggesting specific interactions between the lipid moiety and albumin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize peptides modified with this compound in metabolic disease research.

In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)

This assay determines the potency (EC50) of an acylated peptide in activating the GLP-1 receptor, a Gs-coupled receptor, by measuring the downstream production of cyclic AMP (cAMP).

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Test peptide (acylated) and a reference agonist (e.g., native GLP-1).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF-based).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Protocol:

-

Cell Culture: Culture HEK293-hGLP-1R cells according to standard protocols.

-

Cell Seeding: Seed the cells into a 384-well white plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test peptide and reference agonist in assay buffer.

-

Assay Procedure: a. Remove the culture medium from the cells. b. Add assay buffer containing a PDE inhibitor to each well. c. Add the serial dilutions of the compounds to the respective wells. d. Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: a. Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to each well. b. Incubate for 1 hour at room temperature.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665/620) and plot it against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Albumin Binding Affinity Assay (Surface Plasmon Resonance)

This assay measures the binding affinity (KD) of the acylated peptide to serum albumin.

Materials:

-

SPR instrument (e.g., Biacore).

-

CM5 sensor chip.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Human Serum Albumin (HSA).

-

Acylated peptide.

-

Running buffer (e.g., HBS-EP+).

-

Regeneration solution (e.g., glycine-HCl).

Protocol:

-

Ligand Immobilization: a. Activate the CM5 sensor chip surface with a mixture of EDC and NHS. b. Inject HSA over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters with ethanolamine.

-

Analyte Binding: a. Prepare a series of dilutions of the acylated peptide in running buffer. b. Inject the peptide solutions over the immobilized HSA surface at a constant flow rate. c. Allow for an association phase followed by a dissociation phase with running buffer.

-

Regeneration: Inject the regeneration solution to remove the bound peptide from the HSA surface.

-

Data Analysis: a. Subtract the signal from a reference flow cell to correct for non-specific binding. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vivo Glucose Tolerance Test in a Diabetic Mouse Model

This experiment evaluates the effect of the acylated peptide on glucose metabolism in a relevant animal model of type 2 diabetes (e.g., db/db mice).

Materials:

-

Diabetic mice (e.g., db/db mice).

-

Acylated peptide formulation for subcutaneous injection.

-

Glucose solution (20% in sterile saline).

-

Glucometer and test strips.

-

Restraining device for mice.

Protocol:

-

Animal Acclimation and Dosing: a. Acclimate the mice to the housing conditions. b. Administer the acylated peptide or vehicle control via subcutaneous injection at the desired dose and time point before the test.

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

-

Baseline Glucose Measurement: a. Gently restrain the mouse. b. Obtain a small blood sample from the tail tip and measure the baseline blood glucose level (t=0).

-

Glucose Challenge: a. Administer a bolus of glucose solution via intraperitoneal injection (e.g., 2 g/kg body weight).

-

Blood Glucose Monitoring: a. Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: a. Plot the mean blood glucose concentration at each time point for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. c. Compare the AUC values between the treated and control groups using appropriate statistical tests.

Visualizations

Signaling Pathways

The primary signaling pathway activated by GLP-1 receptor agonists, including those acylated with this compound, is the Gs-cAMP pathway.

Caption: GLP-1 Receptor Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Caption: In Vitro cAMP Assay Workflow.

Caption: Albumin Binding Assay (SPR) Workflow.

Conclusion

This compound is a pivotal tool in modern metabolic disease research and drug development. Its ability to facilitate the site-specific acylation of peptides has revolutionized the treatment of type 2 diabetes and obesity by enabling the creation of long-acting GLP-1 receptor agonists. The dramatic extension of peptide half-life through albumin binding addresses a fundamental challenge in peptide therapeutics. The experimental protocols and data presented in this guide provide a framework for researchers to characterize and optimize acylated peptides for the treatment of metabolic disorders. As our understanding of the nuanced effects of lipidation on receptor interaction and signaling continues to grow, the strategic application of reagents like this compound will undoubtedly lead to the development of even more effective and convenient therapies for patients worldwide.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Protocol for Pal-Glu(OSu)-OtBu Conjugation to a Primary Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of palmitic acid derivatives to peptides and other biomolecules is a widely employed strategy to enhance their therapeutic potential. This is often achieved by improving their pharmacokinetic profile through increased binding to serum albumin, which extends the molecule's half-life in vivo. Pal-Glu(OSu)-OtBu is a key reagent in this process, providing a lipophilic palmitoyl group linked to a glutamic acid scaffold. The N-hydroxysuccinimide (NHS) ester at the α-carboxyl position allows for efficient and specific conjugation to primary amines on a target molecule, while the tert-butyl (OtBu) ester protects the γ-carboxyl group of the glutamic acid.

These application notes provide a detailed, step-by-step protocol for the conjugation of this compound to a primary amine, typically on a peptide or small molecule. This process is a critical step in the synthesis of several therapeutic agents, including the glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide.[1]

Chemical Principle

The core of the conjugation reaction is the nucleophilic acyl substitution between a primary amine (R-NH₂) on the target molecule and the NHS ester of this compound. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] The reaction is typically carried out in an organic solvent in the presence of a non-nucleophilic base to ensure the primary amine is deprotonated and thus maximally reactive.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the conjugation of this compound to a primary amine, followed by the deprotection of the OtBu group.

Part 1: Conjugation of this compound to a Primary Amine

Materials and Reagents:

-

This compound (Purity >96%)[3]

-

Amine-containing substrate (e.g., peptide with a lysine residue)

-

Anhydrous solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)[2]

-

Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[2]

-

Nitrogen or Argon gas supply

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

-

Mass Spectrometer (MS) for product characterization

Procedure:

-

Preparation of Reactants:

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the NHS ester.

-

Dissolve the amine-containing substrate in a minimal amount of the chosen anhydrous solvent (e.g., DMF or DCM). The concentration will depend on the solubility of the substrate.

-

In a separate, dry flask, dissolve this compound in the same anhydrous solvent. A molar excess of 1 to 5 equivalents relative to the primary amine is recommended to drive the reaction to completion.

-

-

Reaction Setup:

-

Place the dissolved amine-containing substrate in the reaction vessel under an inert atmosphere (nitrogen or argon).

-

Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture. Typically, 2-3 equivalents relative to the amine substrate are sufficient.

-

Slowly add the solution of this compound to the reaction mixture while stirring.

-

-

Reaction Conditions:

-

The reaction can be performed at a temperature ranging from 0°C to 35°C. Room temperature is often sufficient.

-

Allow the reaction to proceed for 30 minutes to 4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC, to determine the consumption of the starting materials and the formation of the product.

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product is then purified using reverse-phase HPLC. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Collect the fractions containing the desired product and confirm its identity and purity using mass spectrometry and analytical HPLC.

-

Part 2: Deprotection of the tert-Butyl (OtBu) Group

Materials and Reagents:

-

Pal-Glu(OtBu)-conjugated product

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, thioanisole)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Lyophilizer

Procedure:

-

Preparation of Cleavage Cocktail:

-

Prepare a cleavage cocktail consisting of TFA and scavengers. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. The scavengers are crucial to prevent side reactions caused by the carbocations generated during the cleavage of the tert-butyl group.

-

-

Deprotection Reaction:

-

Dissolve the purified Pal-Glu(OtBu)-conjugated product in the cleavage cocktail. The reaction is typically carried out at room temperature.

-

Allow the reaction to proceed for 1-3 hours. The progress can be monitored by HPLC.

-

-

Product Precipitation and Isolation:

-

After the deprotection is complete, precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate with cold diethyl ether multiple times to remove residual TFA and scavengers.

-

Dry the final product under vacuum or by lyophilization.

-

-

Final Product Characterization:

-

Confirm the identity and purity of the final deprotected product using mass spectrometry and analytical HPLC.

-

Data Presentation

The following table summarizes typical quantitative data for the conjugation and deprotection steps. Note that yields and purity are highly dependent on the specific substrate and reaction conditions.

| Parameter | Conjugation Step | Deprotection Step |

| Molar Excess of this compound | 1 - 5 equivalents | N/A |

| Reaction Time | 30 min - 4 hours | 1 - 3 hours |

| Reaction Temperature | 0 - 35 °C | Room Temperature |

| Typical Crude Purity (by HPLC) | >80% | >90% |

| Typical Final Purity (after HPLC) | >95% | >98% |

| Overall Yield | 60 - 85% | >90% |

Visualizations

Experimental Workflow

GLP-1 Receptor Signaling Pathway

The conjugation of a palmitoyl group, as facilitated by this compound, is a key feature of the GLP-1 receptor agonist liraglutide. This modification enhances its therapeutic efficacy by prolonging its interaction with the GLP-1 receptor. The binding of a GLP-1 agonist to its receptor on pancreatic β-cells initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.

References

Application Notes and Protocols for Pal-Glu(OSu)-OtBu in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of N-Palmitoyl-L-glutamic acid α-tert-butyl, γ-N-hydroxysuccinimide ester (Pal-Glu(OSu)-OtBu) in solid-phase peptide synthesis (SPPS). This reagent is commonly employed for the site-specific lipidation of peptides, a crucial modification for enhancing the therapeutic properties of many peptide-based drugs, such as GLP-1 analogues.

Introduction

The conjugation of fatty acids to peptides, or lipidation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics. It can enhance plasma protein binding, leading to a longer circulation half-life, and facilitate membrane interaction. This compound is a key building block for introducing a palmitoyl group via a glutamic acid linker to the side chain of an amino acid, typically lysine, within a peptide sequence during SPPS. The use of the OSu active ester allows for efficient coupling to the free amino group of the lysine side chain on the solid support.

Reaction Conditions

The successful coupling of this compound to a resin-bound peptide is dependent on several factors, including the molar excess of the reagent, solvent, temperature, and reaction time. The following tables summarize the recommended reaction conditions based on literature data.[1]

Table 1: General Reaction Parameters for this compound Coupling

| Parameter | Recommended Range | More Preferred Range | Even More Preferred Range |

| Molar Excess of this compound (relative to resin loading) | 1 to 15 equivalents | 1 to 10 equivalents | 1 to 5 equivalents |

| Temperature | -20 to 70°C | -5 to 40°C | 0 to 35°C |

| Reaction Time | 30 min to 12 h | 30 min to 6 h | 30 min to 4 h |

Table 2: Recommended Solvents

| Solvent | Suitability |

| Dimethylformamide (DMF) | Highly Suitable |

| Dichloromethane (DCM) | Highly Suitable |

| N-Methyl-2-pyrrolidone (NMP) | Suitable |

| Dimethyl sulfoxide (DMSO) | Suitable |

| Methyl-tetrahydrofuran (Me-THF) | Suitable |

A mixture of solvents can also be used.

Experimental Protocols

The following protocols describe the on-resin acylation of a lysine side chain with this compound. This procedure assumes the use of a standard Fmoc/tBu SPPS strategy where the lysine residue intended for lipidation is protected with a selectively removable protecting group, such as allyloxycarbonyl (Alloc).

Protocol 1: On-Resin Deprotection of Lys(Alloc)

This protocol details the removal of the Alloc protecting group from the lysine side chain prior to coupling with this compound.

Materials:

-

Peptide-resin with a Lys(Alloc) residue

-

Dichloromethane (DCM), peptide synthesis grade

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Swell the peptide-resin in DCM in a suitable reaction vessel.

-

Wash the resin with DCM (5 times for 1 minute each).[2]

-

Prepare a solution of Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) and PhSiH₃ (10 equivalents relative to resin loading) in DCM.

-

Add the palladium/phenylsilane solution to the resin and agitate at room temperature for 10 minutes. Repeat this treatment once.[2]

-

Wash the resin thoroughly with DCM (5 times for 1 minute each) to remove the catalyst and byproducts.[2]

-

Wash the resin with DMF to prepare for the subsequent coupling step.

Protocol 2: Coupling of this compound

This protocol describes the coupling of this compound to the deprotected lysine side chain.

Materials:

-

Peptide-resin with a deprotected lysine side chain

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ninhydrin test reagents

Procedure:

-

Swell the peptide-resin in the chosen solvent (e.g., DCM or DMF).[1]

-

Prepare a solution of this compound (3 equivalents relative to resin loading) and DIPEA (6 equivalents relative to resin loading) in the reaction solvent (e.g., 20 ml/g of resin).

-

Add the this compound/DIPEA solution to the resin and agitate at room temperature.

-

Allow the reaction to proceed for up to 16 hours. Monitor the reaction progress using the ninhydrin test. The reaction is complete when the ninhydrin test is negative.

-

Upon completion, wash the resin extensively with DMF (e.g., 5 times for 1 minute each) and DCM (e.g., 5 times for 1 minute each) to remove excess reagents and byproducts.

-

A final wash sequence with 0.01% TFA in DCM can be performed to ensure complete removal of any residual base.

-

The peptide-resin is now ready for the subsequent steps of the SPPS cycle (e.g., N-terminal Fmoc deprotection and coupling of the next amino acid).

Workflow Diagram

The following diagram illustrates the key steps in the on-resin lipidation of a peptide with this compound.

Caption: Workflow for on-resin lipidation using this compound.

Potential Side Reactions and Mitigation Strategies

One of the advantages of introducing the Pal-Glu-OtBu moiety on-resin to a protected peptide is the minimization of side reactions. However, researchers should be aware of potential issues common to SPPS and the use of active esters.

-

Incomplete Coupling: The bulky nature of the palmitoyl group can sometimes lead to incomplete coupling. To mitigate this, ensure adequate swelling of the resin, use a sufficient excess of the acylating agent, and allow for an appropriate reaction time. Monitoring the reaction with a ninhydrin test is crucial.

-

Hydrolysis of the OSu Ester: N-hydroxysuccinimide esters can be sensitive to water. It is important to use anhydrous solvents and reagents to prevent the hydrolysis of this compound, which would lead to the formation of the unreactive free carboxylic acid.

-

Diacylation: A key advantage of the on-resin strategy with the N-terminal still protected is the avoidance of diacylation, where the palmitoyl group could be attached to both the lysine side chain and the N-terminal α-amino group.

-

Side Reactions of Glutamic Acid: While the OtBu protection on the glutamic acid is generally stable, premature deprotection under certain conditions could lead to side reactions. However, this is unlikely under the standard coupling conditions described.

-

Opening of the Succinimide Ring: With sterically hindered amines, there is a possibility of side products arising from the opening of the succinimide ring. However, this is generally a minor concern.

By adhering to the optimized reaction conditions and protocols, the coupling of this compound can be achieved with high efficiency and minimal side product formation, yielding high-quality lipidated peptides for further research and development.

References

Recommended buffers and pH for Pal-Glu(OSu)-OtBu reactions

Application Notes: Pal-Glu(OSu)-OtBu Conjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction: